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1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine
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Overview
Description
1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is a heterocyclic compound that features a triazole ring fused with a phenylethanamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine typically involves the formation of the triazole ring followed by its attachment to the phenylethanamine moiety. One common method includes the cyclization of appropriate precursors under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanone
- 1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-propanamine
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids
Uniqueness: 1-(1-Methyl-1h-1,2,4-triazol-5-yl)-1-phenylethan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
1-(1-Methyl-1H-1,2,4-triazol-5-yl)-1-phenylethan-1-amine, a compound belonging to the triazole family, has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.
The compound features a triazole ring linked to a phenylethanamine moiety. This structural configuration is significant as it facilitates interactions with various biological targets. The triazole ring is known to mimic bioisosteres of carboxylic acids, allowing for effective binding to target proteins involved in critical biological processes.
Antibacterial Activity
Research indicates that compounds containing the triazole structure exhibit notable antibacterial properties. For instance, derivatives of 1,2,4-triazoles have shown significant activity against various bacterial strains such as E. coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL . The mechanism often involves inhibition of bacterial DNA gyrase and other essential enzymes .
Anticancer Activity
Preliminary studies suggest that triazole derivatives can inhibit angiogenesis markers such as VEGF and MMP-9 in cancer cell lines like MDA-MB-231 . This inhibition is crucial as it can potentially reduce tumor growth and metastasis. The compound's ability to modulate these pathways positions it as a candidate for further development in cancer therapeutics.
Study on DprE1 Inhibition
A study focused on the inhibition of decaprenylphosphoribose-2′-epimerase (DprE1), an enzyme critical for mycobacterial cell wall synthesis, revealed that certain triazole derivatives could serve as effective inhibitors . Compounds designed based on the triazole scaffold demonstrated IC50 values comparable to established inhibitors, indicating their potential in treating tuberculosis.
Structure-Activity Relationship (SAR) Studies
A structure-activity relationship study highlighted the importance of substituents at specific positions on the triazole ring for enhancing biological activity. Modifications at the meta and para positions of the phenyl ring significantly influenced the inhibitory effects against thymidine phosphorylase and other targets .
Data Summary
Properties
Molecular Formula |
C11H14N4 |
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Molecular Weight |
202.26 g/mol |
IUPAC Name |
1-(2-methyl-1,2,4-triazol-3-yl)-1-phenylethanamine |
InChI |
InChI=1S/C11H14N4/c1-11(12,9-6-4-3-5-7-9)10-13-8-14-15(10)2/h3-8H,12H2,1-2H3 |
InChI Key |
BSXYLNIADPHEKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=NC=NN2C)N |
Origin of Product |
United States |
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